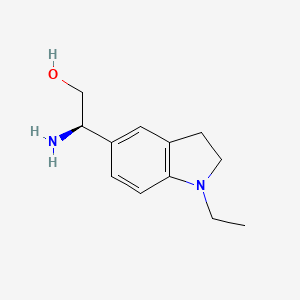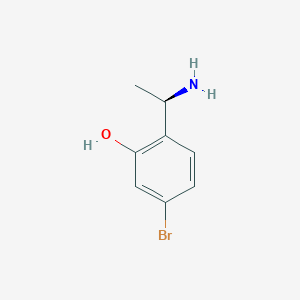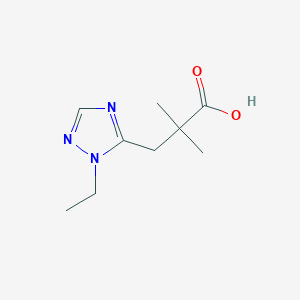![molecular formula C12H21Cl2N3O B15319074 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a morpholine ring and a pyridine ring, making it a valuable subject of study in organic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the morpholine ring, followed by the introduction of the pyridine ring. The final step involves the formation of the methanamine group and its conversion to the dihydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified pharmacological activities.
Applications De Recherche Scientifique
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism by which 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis exerts its effects involves:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission, potentially altering the release and uptake of neurotransmitters like dopamine and serotonin.
Comparaison Avec Des Composés Similaires
1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis can be compared with similar compounds:
Similar Compounds: Compounds like 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one share structural similarities but differ in their pharmacological profiles.
Uniqueness: The unique combination of the morpholine and pyridine rings in 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis provides distinct pharmacological properties, making it a valuable compound for research and development.
This detailed overview highlights the significance of 1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanamine dihydrochloride, cis in various scientific domains
Propriétés
Formule moléculaire |
C12H21Cl2N3O |
|---|---|
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12;;/h3-5,9-10H,6-8,13H2,1-2H3;2*1H/t9-,10+;; |
Clé InChI |
PYQGLPNUPWMASK-BUQWBUBUSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC=CC(=C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


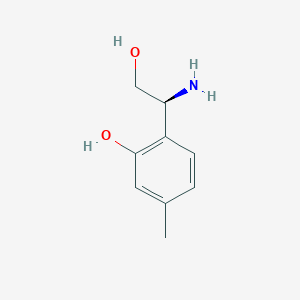
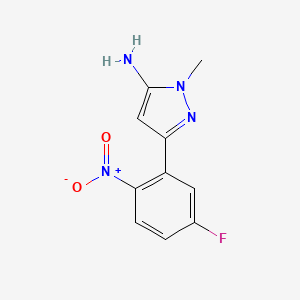
![3-[(3-Hydroxy-4-methylphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15319014.png)



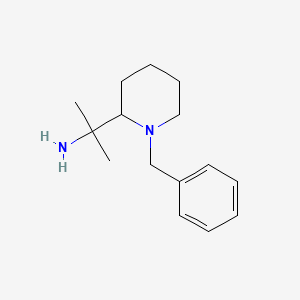
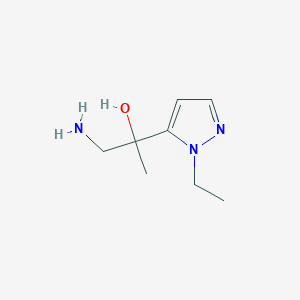

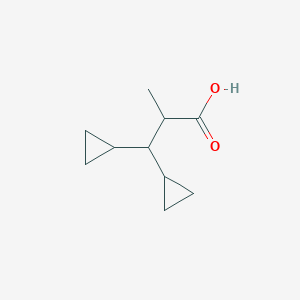
![Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15319063.png)
